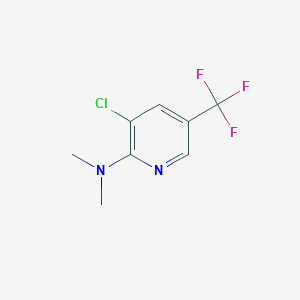

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUQWDZDFAFXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine. This compound is a valuable fluorinated pyridine derivative, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals. The synthesis proceeds via a two-step sequence commencing with the chlorination of 2-chloro-5-(trifluoromethyl)pyridine to form the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine. This guide details the underlying chemical principles, provides validated experimental protocols, and presents characterization data to ensure reproducibility and verification. It is intended for an audience of researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

Substituted pyridines, particularly those containing trifluoromethyl groups, are privileged scaffolds in modern chemistry. The unique electronic properties imparted by the fluorine atoms often lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability in bioactive molecules. The target molecule, this compound, serves as a critical building block for the synthesis of more complex chemical entities.

The synthetic strategy outlined herein is predicated on a logical retrosynthetic analysis, which identifies commercially available materials and employs high-yielding, well-understood chemical transformations. The core of the strategy involves the late-stage introduction of the dimethylamino group, leveraging the inherent electronic properties of the pyridine ring.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule points to 2,3-dichloro-5-(trifluoromethyl)pyridine as the immediate precursor. The dimethylamino group can be installed via a nucleophilic aromatic substitution, a reliable transformation for activated aryl chlorides. The dichloro-intermediate, in turn, can be accessed from the more readily available 2-chloro-5-(trifluoromethyl)pyridine through an electrophilic chlorination reaction.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: Mechanism and Rationale

The forward synthesis is a two-step process. Each step has been optimized based on fundamental principles of organic chemistry to ensure high efficiency and selectivity.

Step 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The first step involves the introduction of a chlorine atom at the C-3 position of the 2-chloro-5-(trifluoromethyl)pyridine ring.

Reaction: 2-chloro-5-(trifluoromethyl)pyridine → 2,3-dichloro-5-(trifluoromethyl)pyridine

Causality and Experimental Choices: The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. Furthermore, the presence of two electron-withdrawing groups (the chloro and trifluoromethyl groups) further deactivates the ring. Therefore, forcing conditions are required for the chlorination to proceed. This is typically achieved by using a strong chlorinating agent and a Lewis acid catalyst, such as ferric chloride (FeCl₃), at elevated temperatures[1]. The catalyst polarizes the Cl-Cl bond of the chlorine gas, generating a more potent electrophile (Cl⁺ character) capable of attacking the deactivated ring. The reaction proceeds with regioselectivity for the C-3 position, which is the least deactivated position available for electrophilic attack.

Step 2: Synthesis of this compound

The final step is the selective displacement of one of the chlorine atoms of the intermediate with dimethylamine.

Reaction: 2,3-dichloro-5-(trifluoromethyl)pyridine + (CH₃)₂NH → this compound

Causality and Experimental Choices: This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The success and regioselectivity of this reaction are governed by the electronic landscape of the pyridine ring.

-

Activation: The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is significantly enhanced by the strong electron-withdrawing trifluoromethyl group at the C-5 position.

-

Regioselectivity: The key to this synthesis is the selective substitution of the C-2 chlorine over the C-3 chlorine. The chlorine atom at the C-2 position is ortho to the ring nitrogen. The lone pair of the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-2 through resonance. This stabilization is not possible for an attack at the C-3 position. Therefore, the transition state leading to substitution at C-2 is significantly lower in energy, resulting in the exclusive formation of the desired product.

A patent describing the analogous reaction with aqueous ammonia confirms that the reaction proceeds efficiently under elevated temperature and pressure in an autoclave[2]. These conditions are necessary to overcome the activation energy barrier and ensure a reasonable reaction rate.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Appropriate safety precautions should be taken at all times.

Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine and HCl).

-

Reagents:

-

2-chloro-5-(trifluoromethyl)pyridine (363 g, 2.0 mol)

-

Anhydrous ferric chloride (325 g, 2.0 mol)

-

Chlorine gas

-

-

Procedure:

-

Charge the flask with 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.

-

Heat the mixture to 150-170 °C with vigorous stirring.

-

Introduce a steady stream of chlorine gas through the gas inlet tube into the reaction mixture.

-

Maintain the reaction at 150-170 °C for 18 hours. Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

Carefully add the hot reaction mixture to 1.5 L of hot water.

-

Separate the lower organic layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Protocol 2: Synthesis of this compound

Note: This protocol is adapted from a validated procedure for the corresponding reaction with ammonia, providing a strong predictive model for success.[2]

-

Apparatus: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a pressure gauge, and a temperature controller.

-

Reagents:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 21.6 g, 0.1 mol)

-

A solution of dimethylamine in a suitable solvent (e.g., 40% in water or a solution in an alcohol like ethanol). A molar excess of dimethylamine (e.g., 2-4 equivalents) is recommended.

-

Ethanol (optional, as a solvent to improve solubility)

-

-

Procedure:

-

Charge the autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and the dimethylamine solution. If necessary, add ethanol to ensure homogeneity.

-

Seal the autoclave and begin stirring.

-

Heat the mixture to approximately 100-125 °C. The internal pressure will rise.

-

Maintain the reaction at this temperature for 5-10 hours. The reaction should be monitored by taking aliquots (after cooling and depressurizing) and analyzing by GC or TLC.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a round-bottom flask.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, remove the solvent under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Data Presentation and Characterization

Validation of the synthesis requires thorough characterization of the intermediates and the final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Low-melting solid | 32-34 | 152 |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | Light yellow liquid | 8-9 | 188.5 @ 760 mmHg |

| 2-amino-3-chloro-5-(trifluoromethyl)pyridine (analog) | C₆H₄ClF₃N₂ | 196.56 | Crystalline powder | 86-90 | ~205[2] |

| This compound | C₈H₈ClF₃N₂ | 224.61 | Predicted: Solid/Oil | Not available | Not available |

Expected Spectroscopic Data for the Final Product

-

¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region (around 2.5-3.5 ppm) corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Signals corresponding to the carbons of the pyridine ring, the trifluoromethyl group, and the methyl groups. The CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Workflow and Logical Relationships

The overall process from starting material to final, purified product follows a standard chemical synthesis workflow.

Sources

Introduction: The Strategic Importance of the 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Scaffold

An In-depth Technical Guide to 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: Synthesis, Properties, and Applications

The substituted pyridine ring is a cornerstone of modern medicinal and agricultural chemistry.[1] Its derivatives are integral to a vast array of bioactive molecules due to their unique electronic properties and ability to engage in specific biological interactions.[1] Within this class, compounds bearing a trifluoromethyl (-CF3) group are of particular interest. The -CF3 group enhances metabolic stability, membrane permeability, and binding affinity by altering the molecule's lipophilicity and electronic nature.

This guide focuses on This compound , a tertiary amine derivative of the well-established chemical intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1).[2][3] The parent primary amine is a critical building block in the synthesis of potent fungicides, such as Fluazinam, and serves as a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[4][5] Understanding the properties and synthesis of its N,N-dimethylated analogue is crucial for researchers looking to expand the chemical space around this privileged scaffold, potentially unlocking new biological activities and applications.

This document provides a comprehensive overview of the target compound, beginning with the foundational properties of its primary amine precursor, detailing a robust synthetic protocol for its preparation, predicting its physicochemical properties based on established chemical principles, and discussing its potential applications for researchers in drug development and chemical synthesis.

Part 1: The Precursor - 3-chloro-5-(trifluoromethyl)pyridin-2-amine

A thorough understanding of the starting material is fundamental to any synthetic endeavor. 3-chloro-5-(trifluoromethyl)pyridin-2-amine is a commercially available, crystalline solid that serves as the logical and accessible starting point for the synthesis of its N,N-dimethylated derivative.[6]

Physicochemical Properties

The key properties of the primary amine precursor are summarized below. This data provides a crucial baseline for predicting the properties of the target tertiary amine.

| Property | Value | Source(s) |

| CAS Number | 79456-26-1 | [2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 86-90 °C | [7] |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridin-2-amine | [2] |

| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [3] |

Synthesis of the Precursor

The precursor is typically synthesized via nucleophilic aromatic substitution. The most common industrial route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia in a sealed vessel under heat and pressure.[4] This reaction selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent ring nitrogen.

Caption: General synthesis route for the primary amine precursor.

Part 2: Synthesis of this compound

While specific literature on the synthesis of the title compound is scarce, a reliable and high-yielding route can be confidently proposed using the Eschweiler-Clarke reaction. This classic organic reaction provides a direct and efficient method for the exhaustive methylation of primary amines to their tertiary amine counterparts using formic acid and formaldehyde, crucially avoiding the formation of quaternary ammonium salts.[8][9]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The reaction proceeds through a two-step cycle that repeats for each N-H bond.

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which readily dehydrates to an electrophilic iminium ion.

-

Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the corresponding methylamine. Carbon dioxide is released, driving the reaction to completion.[8]

This process repeats to convert the secondary amine intermediate into the final tertiary amine product. The reaction is authoritative and has been a staple of synthetic chemistry for over a century.[10]

Caption: Mechanism of the Eschweiler-Clarke N,N-dimethylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the robust synthesis of the title compound.

Materials:

-

3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq)

-

Formic Acid (98-100%, ~5.0 eq)

-

Formaldehyde (37% solution in H₂O, ~5.0 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq).

-

Reagent Addition: Sequentially add formic acid (~5.0 eq) followed by aqueous formaldehyde solution (~5.0 eq). Causality Note: Using an excess of both reagents ensures the reaction goes to completion for exhaustive methylation.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 4-18 hours. Monitor progress by TLC or LC-MS if available, observing the disappearance of the starting material.

-

Cooling and Quenching: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Safety Note: This step is exothermic and releases CO₂ gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.

Part 3: Predicted Chemical Properties and Characterization

| Property | Precursor (Experimental) | Target Compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₄ClF₃N₂ | C₈H₈ClF₃N₂ | Addition of two CH₂ groups. |

| Molecular Weight | 196.56 g/mol | 224.61 g/mol | Calculated based on the new molecular formula. |

| Appearance | Crystalline Solid | Colorless to yellow oil or low-melting solid | The disruption of N-H hydrogen bonding and less efficient crystal packing often leads to a lower melting point or liquid state. |

| Melting Point | 86-90 °C | < 50 °C | The absence of intermolecular hydrogen bonding, a strong force in the primary amine's crystal lattice, will significantly lower the melting point. |

| Boiling Point | ~205 °C | > 220 °C | The molecular weight increases, which generally increases the boiling point due to stronger van der Waals forces, despite the loss of hydrogen bonding. |

| Solubility | Slightly soluble in Chloroform, Methanol | Soluble in common organic solvents (DCM, Ethyl Acetate, THF, Methanol) | Increased lipophilicity and lack of strong self-association via hydrogen bonding will improve solubility in a wider range of organic solvents. |

| Basicity (pKa) | ~1.79 (Predicted) | Higher than precursor | The two electron-donating methyl groups on the exocyclic nitrogen will increase its basicity compared to the primary amine. |

Part 4: Potential Applications and Field Insights

The value of this N,N-dimethylated derivative lies in its potential as a versatile building block and ligand in several areas of chemical research.

Drug Development and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-known "privileged structure" in drug discovery. The introduction of N,N-dimethyl groups can have several strategic advantages:

-

Modulation of Physicochemical Properties: N,N-dimethylation blocks hydrogen bond donor capability, which can be used to fine-tune protein-ligand interactions and improve membrane permeability.

-

Increased Basicity: The tertiary amine is more basic than its primary amine precursor, which can be leveraged to form stable salts for pharmaceutical formulations or to engage in different ionic interactions with biological targets.

-

Metabolic Blocking: Methylation at the nitrogen atom prevents N-dealkylation or other metabolic transformations at that site, potentially increasing the half-life of a drug candidate.

This compound is therefore a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the importance of the amino group's hydrogen-bonding capacity in a lead series.[11]

Agrochemicals

Given that the parent amine is a precursor to the fungicide Fluazinam, the N,N-dimethyl derivative could be explored as a building block for new agrochemicals.[4] Altering the substitution on the amino group could lead to compounds with a modified spectrum of activity, different uptake characteristics in plants, or an improved environmental profile.

Ligand Synthesis and Catalysis

N,N-dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst. While the title compound is sterically hindered and electronically different from DMAP, its pyridine nitrogen and tertiary amine group could still function as a bidentate ligand for transition metals, opening possibilities in the development of novel catalysts for organic synthesis.

References

-

N,N-Dimethyl-4-aminopyridine - ChemBK . [Link]

-

Eschweiler-Clarke reaction - Name-Reaction.com . [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem . [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC . [Link]

-

Reaction of Several Aminopyrimidines With Formaldehyde - PMC - NIH . [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc . [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC - NIH . [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI . [Link]

-

Eschweiler–Clarke reaction - Wikipedia . [Link]

-

Eschweiler-Clarke Reaction - NROChemistry . [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis . [Link]

-

4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem . [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory . [Link]

-

Reductive Amination - YouTube . [Link]

-

Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine - PrepChem.com . [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing . [Link]

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P

-

2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem . [Link]

-

Reductive amination - Wikipedia . [Link]

-

Reductive Amination - Wordpress . [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]

- 7. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. name-reaction.com [name-reaction.com]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Spectroscopic Data Analysis of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the trifluoromethyl group, are prevalent in many pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in further chemical modifications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While direct experimental spectra for this compound are not widely available in public databases, a comprehensive analysis can be conducted by examining the well-documented data of its close structural analog, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. The addition of two methyl groups to the amino function induces predictable and well-understood changes in the spectroscopic signatures, allowing for a robust and scientifically sound interpretation.

Molecular Structure

The molecular structure of the target compound and its primary amine analog are presented below. The key difference is the substitution on the amino group at the C2 position of the pyridine ring.

Figure 1: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis below is based on the known data for 3-chloro-5-(trifluoromethyl)pyridin-2-amine and the expected influence of the N,N-dimethyl substitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the primary amine analog, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, shows two distinct signals for the aromatic protons and a broad signal for the amino protons. The introduction of the two methyl groups on the nitrogen atom in the target compound will replace the NH₂ signal with a sharp singlet corresponding to the six equivalent protons of the two methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.2 | d | 1H | H-6 | The H-6 proton is expected to be the most downfield due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing trifluoromethyl group. A small coupling to H-4 is expected. |

| ~7.8 | d | 1H | H-4 | The H-4 proton will be downfield and will show a small coupling to H-6. |

| ~3.1 | s | 6H | N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet. The chemical shift is typical for N,N-dimethylamino groups attached to an aromatic ring. |

Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for acquiring ¹H NMR spectra of organic molecules. The choice between them would depend on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The most significant changes from the primary amine analog will be the appearance of a new signal for the N-methyl carbons and a shift in the resonance of the C2 carbon directly attached to the nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~155 | C-2 | The carbon atom bearing the dimethylamino group will be significantly deshielded. Its chemical shift will be influenced by the nitrogen and the adjacent chloro and trifluoromethyl-substituted pyridine ring. |

| ~145 (q) | C-6 | The C-6 carbon will be downfield due to the influence of the adjacent nitrogen and will show quartet splitting due to coupling with the three fluorine atoms of the CF₃ group. |

| ~135 (q) | C-4 | The C-4 carbon will also be downfield and is expected to show quartet splitting from the CF₃ group. |

| ~125 (q) | C-5 | The carbon atom bearing the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. |

| ~122 | C-3 | The carbon atom bearing the chlorine atom will be deshielded by the halogen. |

| ~120 (q) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant. |

| ~40 | N(CH₃)₂ | The two equivalent methyl carbons will give rise to a single signal in a region typical for N-alkyl groups. |

Expertise & Experience: The prediction of quartet (q) splitting for carbons C-4, C-5, C-6, and the CF₃ carbon is based on the well-established phenomenon of C-F coupling. The magnitude of the coupling constant (J) decreases with the number of bonds separating the coupled nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key difference in the IR spectrum of this compound compared to its primary amine analog will be the absence of N-H stretching bands and the presence of C-H stretching and bending vibrations from the N-methyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (N-CH₃) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1450-1350 | C-H bend | Aliphatic C-H (N-CH₃) |

| 1350-1100 | C-F stretch | Trifluoromethyl (CF₃) |

| 850-750 | C-Cl stretch | Aryl chloride |

Trustworthiness: The protocol for obtaining an IR spectrum typically involves preparing a thin film of the sample on a salt plate (e.g., NaCl or KBr) for a liquid or preparing a KBr pellet for a solid sample. An Attenuated Total Reflectance (ATR) accessory is a modern and reliable method that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 224.61 g/mol . The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 224/226 | [M]⁺ |

| 209/211 | [M - CH₃]⁺ |

| 195/197 | [M - N(CH₃)₂]⁺ |

Authoritative Grounding: The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Figure 2: Predicted key fragmentation pathways.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the known data of its primary amine analog and applying fundamental principles of spectroscopy, a comprehensive and reliable spectroscopic profile has been established. This information is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important molecule.

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

- U.S. Patent 4,349,681 A. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.

Navigating the Solid State: A Technical Guide to the Crystal Structure of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine and Its Progenitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystalline structure of pyridin-2-amine derivatives, with a primary focus on 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine. In the absence of a published experimental crystal structure for the N,N-dimethylated compound, this guide establishes a foundational understanding by first detailing the experimentally determined crystal structure of its parent compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. Subsequently, a theoretical and practical framework is presented for the determination of the target compound's crystal structure. This includes a discussion of the anticipated structural modifications resulting from N,N-dimethylation, a proposed synthetic route and crystallization protocol, and a workflow for computational crystal structure prediction. Standard analytical techniques for the characterization of the title compound are also detailed, providing a complete roadmap for researchers in the field.

Introduction: The Significance of Crystalline Structure in Pyridine Derivatives

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their biological activity and material properties often being intrinsically linked to their three-dimensional arrangement in the solid state. The crystal structure of a molecule dictates key physicochemical properties such as solubility, melting point, stability, and bioavailability, making its determination a critical step in drug development and materials engineering.

This compound is a compound of interest due to the prevalence of the trifluoromethylpyridine scaffold in agrochemicals and pharmaceuticals.[1] The introduction of the N,N-dimethyl group can significantly alter the electronic and steric profile compared to its primary amine precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. These modifications are expected to have a profound impact on the intermolecular interactions that govern crystal packing. A thorough understanding of these structural nuances is therefore paramount for predicting and controlling the solid-state properties of this class of compounds.

This guide will first provide a detailed analysis of the known crystal structure of the parent amine, followed by a comprehensive guide to the synthesis, characterization, and both theoretical and experimental structure determination of the target N,N-dimethylated derivative.

The Progenitor: Crystal Structure of 3-chloro-5-(trifluoromethyl)pyridin-2-amine

A detailed crystal structure of 3-chloro-5-(trifluoromethyl)pyridin-2-amine has been reported, providing a crucial reference point for understanding its N,N-dimethylated analog.[2]

Crystallographic Data

The crystallographic data for 3-chloro-5-(trifluoromethyl)pyridin-2-amine is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 5.801(1) Å | [2] |

| b | 17.978(5) Å | [2] |

| c | 7.578(2) Å | [2] |

| β | 100.19(4)° | [2] |

| Volume | 777.8(3) ų | [2] |

| Z | 4 | [2] |

Molecular and Supramolecular Structure

The molecular structure of 3-chloro-5-(trifluoromethyl)pyridin-2-amine reveals a planar pyridine ring. A key feature of its crystal packing is the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another.[2] This hydrogen bonding motif is a dominant force in the supramolecular assembly of the crystal lattice. Additionally, an intramolecular N—H···Cl interaction is observed.[2] The trifluoromethyl group exhibits rotational disorder, a common phenomenon for this substituent.[2]

The Target Molecule: this compound

As of the writing of this guide, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The following sections provide a comprehensive approach to its synthesis, characterization, and structure determination.

Anticipated Structural Modifications upon N,N-Dimethylation

The introduction of two methyl groups on the amino nitrogen is expected to induce significant changes in the crystal packing compared to the parent amine:

-

Elimination of N-H···N Hydrogen Bonding: The primary intermolecular interaction in the parent compound, the N-H···N hydrogen bond, will be absent in the N,N-dimethylated derivative. This will necessitate a completely different packing arrangement.

-

Steric Hindrance: The bulky dimethylamino group will introduce steric hindrance, which will influence the conformation of the molecule and the way molecules can pack in the crystal lattice. This may lead to a less dense packing arrangement.

-

Weak Intermolecular Interactions: In the absence of strong hydrogen bonds, the crystal packing will likely be governed by weaker interactions such as C-H···F, C-H···Cl, and π-π stacking interactions, if sterically permissible.

Proposed Synthesis and Crystallization

A robust synthetic and crystallization protocol is the prerequisite for experimental crystal structure determination.

The synthesis of the target compound can be approached through the methylation of the parent amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. A common method for the N,N-dimethylation of anilines and related amines is reductive amination using formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

Experimental Protocol: Synthesis

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)pyridin-2-amine in formic acid, add aqueous formaldehyde.

-

Reaction: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3]

Experimental Protocol: Crystallization

Sources

A Mechanistic Guide to the Synthesis of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: Principles and Practice for the Research Scientist

Executive Summary: 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative, a structural motif of significant interest in the development of novel pharmaceutical and agrochemical agents. Its synthesis, while seemingly straightforward, relies on a nuanced understanding of electrophilic substitution on electron-rich heteroaromatic systems and classical reductive amination techniques. This guide provides an in-depth exploration of the prevailing two-step synthetic pathway, elucidating the underlying reaction mechanisms, justifying critical experimental choices, and presenting a detailed, actionable laboratory protocol for its formation.

Strategic Approach: A Retrosynthetic Blueprint

The synthetic strategy for this compound is best conceptualized through a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing the most logical sequence of bond formations.

The two key disconnections are the C-Cl bond at the 3-position and the two N-CH₃ bonds of the dimethylamino group. The order of these transformations is critical. Performing the N,N-dimethylation first would significantly alter the electronic properties of the pyridine ring, potentially leading to undesired side reactions or different regioselectivity during the subsequent chlorination. Therefore, the most logical forward synthesis involves an initial chlorination of a precursor amine, followed by N,N-dimethylation.

This leads to a practical and efficient two-step synthesis starting from 2-amino-5-(trifluoromethyl)pyridine.

Diagram 1: Retrosynthetic Analysis A visual breakdown of the target molecule into its primary synthetic precursor.

Mechanistic Deep Dive: Step-by-Step Formation

The synthesis is executed in two primary stages: regioselective chlorination followed by exhaustive N,N-dimethylation.

Step 1: Electrophilic Aromatic Substitution: Regioselective Chlorination

The first critical step is the chlorination of 2-amino-5-(trifluoromethyl)pyridine to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This is an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry.

Causality of Experimental Choices:

-

Substrate: 2-amino-5-(trifluoromethyl)pyridine is an electron-rich heteroaromatic system. The amino group (-NH₂) at the C2 position is a powerful activating group due to its +R (resonance) effect, donating electron density into the pyridine ring.[1]

-

Directing Effects: The -NH₂ group is an ortho, para-director. In this pyridine system, it strongly activates the C3 and C5 positions for electrophilic attack. The trifluoromethyl group (-CF₃) at the C5 position is a potent electron-withdrawing group (-I, -R effects) and a strong deactivator, directing incoming electrophiles to the meta position (C3).[1] The synergistic directing effects of the activating -NH₂ group and the deactivating -CF₃ group overwhelmingly favor substitution at the C3 position, ensuring high regioselectivity.

-

Chlorinating Agent: While chlorine gas can be used, N-chlorosuccinimide (NCS) is often preferred in a laboratory setting. NCS is a solid, easier-to-handle source of electrophilic chlorine (Cl⁺) and typically results in cleaner reactions with fewer side products compared to bubbling corrosive chlorine gas through the reaction mixture. The reaction is usually performed in a suitable solvent like hydrochloric or acetic acid.[2]

Reaction Mechanism: The mechanism proceeds via the classical pathway for electrophilic aromatic substitution.[3]

-

Attack of the Electrophile: The π-electron system of the pyridine ring, activated by the amino group, acts as a nucleophile, attacking the electrophilic chlorine atom from the chlorinating agent. This attack, directed to the C3 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate.

-

Re-aromatization: A base (e.g., water or the conjugate base of the acid solvent) abstracts a proton from the C3 carbon, collapsing the sigma complex. This restores the aromaticity of the pyridine ring and yields the final chlorinated product.

Diagram 2: Mechanism of Electrophilic Chlorination The formation of the key intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, via electrophilic aromatic substitution.

Step 2: Reductive Amination: The Eschweiler-Clarke Reaction

The second step transforms the primary amino group of 2-amino-3-chloro-5-(trifluoromethyl)pyridine into a tertiary N,N-dimethylamino group. For this, the Eschweiler-Clarke reaction is an ideal and widely used industrial method.[4]

Causality of Experimental Choices:

-

Reagents: The reaction utilizes formaldehyde as the source of the methyl carbons and formic acid as the reducing agent (hydride source).[4] This combination is inexpensive, readily available, and highly effective.

-

Self-Validation and Selectivity: A key advantage of the Eschweiler-Clarke reaction is its inherent inability to produce over-methylated quaternary ammonium salts.[4] The reaction mechanism requires the formation of an iminium ion from a primary or secondary amine. A tertiary amine, lacking an N-H bond, cannot form such an intermediate and is therefore unreactive under these conditions, making the reaction stop cleanly at the desired tertiary amine stage.[4][5] This provides a self-validating system for achieving exhaustive dimethylation without quaternization.

Reaction Mechanism: The reaction proceeds through two successive methylation cycles.

-

Iminium Ion Formation (Cycle 1): The primary amine nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form a reactive N-methyleneiminium ion.

-

Hydride Reduction (Cycle 1): Formic acid transfers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to a secondary N-methylamine. In this process, the formic acid is oxidized to carbon dioxide, which bubbles out of the solution, driving the reaction to completion.

-

Repeat (Cycle 2): The resulting secondary amine is now more nucleophilic than the starting primary amine and immediately undergoes a second cycle of reaction with another molecule of formaldehyde to form a new N,N-dimethyliminium ion.

-

Final Reduction (Cycle 2): A second molecule of formic acid reduces this iminium ion to yield the final tertiary amine, this compound.

Diagram 3: Mechanism of Eschweiler-Clarke N,N-Dimethylation The two-cycle reductive amination process to form the final product.

Field-Proven Experimental Protocol

This protocol synthesizes the insights from patent literature and established chemical methodologies into a cohesive workflow.

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Formic acid is corrosive. Formaldehyde is a suspected carcinogen and sensitizer. Handle with extreme care.

-

The final work-up involves a highly exothermic neutralization step that must be performed with cooling.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2-Amino-5-(trifluoromethyl)pyridine | 162.12 | 349-67-7 |

| N-Chlorosuccinimide (NCS) | 133.53 | 128-09-6 |

| Acetic Acid (Glacial) | 60.05 | 64-19-7 |

| Formic Acid (~98%) | 46.03 | 64-18-6 |

| Formaldehyde (37% aq. solution) | 30.03 | 50-00-0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 |

| Dichloromethane (DCM) | 84.93 | 75-09-2 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |

Step-by-Step Methodology

Part A: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-(trifluoromethyl)pyridine (16.2 g, 0.10 mol) in glacial acetic acid (100 mL).

-

Chlorination: To the stirred solution, add N-chlorosuccinimide (14.0 g, 0.105 mol, 1.05 eq) portion-wise over 15 minutes, controlling any initial exotherm.

-

Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water. Carefully neutralize the mixture by the slow addition of a 50% aqueous NaOH solution until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine. A typical yield is in the range of 85-95%.

Part B: Synthesis of this compound

-

Reaction Setup: To the flask containing the dried 2-amino-3-chloro-5-(trifluoromethyl)pyridine (assuming ~0.09 mol from the previous step), add formic acid (98%, 41.4 g, 0.90 mol, 10 eq).

-

Reductive Amination: To this stirred suspension, add aqueous formaldehyde (37%, 21.9 g, 0.27 mol, 3 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 10-14 hours. Monitor by TLC until the intermediate amine is consumed.[5]

-

Work-up: Cool the mixture to room temperature. In a large beaker with vigorous stirring and external cooling (ice bath), carefully and slowly pour the reaction mixture into a concentrated NaOH solution to basify the mixture to a pH > 11. Caution: Highly exothermic reaction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure compound. A typical yield for this step is 80-90%.

Data Summary

| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| A | 2-Amino-5-(trifluoromethyl)pyridine | 1.05 eq NCS, Acetic Acid | 60-70 °C, 4-6 h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 85-95% |

| B | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 10 eq HCOOH, 3 eq CH₂O | Reflux (100-110 °C), 10-14 h | Target Molecule | 80-90% |

Conclusion

The synthesis of this compound is a robust and high-yielding two-stage process that leverages fundamental principles of organic chemistry. The success of the synthesis hinges on controlling the regioselectivity of the initial electrophilic chlorination, which is predictably governed by the powerful directing effects of the amino and trifluoromethyl substituents. The subsequent N,N-dimethylation is efficiently and cleanly accomplished using the Eschweiler-Clarke reaction, a classic method that avoids common side reactions like quaternization. This guide provides the mechanistic rationale and a practical framework for researchers to confidently synthesize this valuable chemical building block.

References

- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent 4,349,681.

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

Reactivity of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide: Synthesis, Properties, and

Executive Summary

Substituted pyridines are foundational scaffolds in modern medicinal and agricultural chemistry. Among these, 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine stands out as a highly functionalized and versatile building block. The strategic placement of a chloro leaving group, a potent electron-withdrawing trifluoromethyl group, and an electron-donating dimethylamino group creates a unique electronic environment that enables a diverse range of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the mechanistic principles that govern its behavior in key synthetic reactions. We will explore its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction and Strategic Significance

The parent compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is a well-established intermediate in the synthesis of high-value molecules, most notably the fungicide Fluazinam.[1][2] The N,N-dimethylated analogue, the subject of this guide, retains the core reactive sites of the parent structure while offering modified steric and electronic properties.

The reactivity of the pyridine ring is dictated by the interplay of its substituents:

-

Pyridine Nitrogen: Intrinsically electron-withdrawing, it deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions.

-

C5-Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group, it significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack.[3]

-

C3-Chloro (-Cl) Group: An inductively withdrawing but resonance-donating group, it serves as an excellent leaving group in both nucleophilic aromatic substitution and cross-coupling reactions.

-

C2-N,N-dimethylamino (-NMe₂) Group: A strong electron-donating group, its lone pair can participate in resonance, influencing the regioselectivity of certain reactions. Unlike a primary amine, it cannot act as a hydrogen bond donor and is sterically more hindered.

This specific arrangement of functional groups makes the C-3 position the primary site for synthetic modification, providing a reliable handle for introducing molecular diversity.

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for experimental design and execution. The key properties for the title compound are summarized below, with data for the parent primary amine provided for comparison.

| Property | This compound | 3-chloro-5-(trifluoromethyl)pyridin-2-amine (Parent Compound) |

| Molecular Formula | C₈H₈ClF₃N₂ | C₆H₄ClF₃N₂[4] |

| Molecular Weight | 224.61 g/mol | 196.56 g/mol [4] |

| IUPAC Name | This compound | 3-chloro-5-(trifluoromethyl)pyridin-2-amine[4] |

| Appearance | (Predicted) Off-white to yellow solid | Colorless blocks / Solid[1][5] |

| Melting Point | (Predicted) Lower than parent amine | 86-90 °C[5] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | Soluble in ethanol[1] |

Proposed Synthesis

The most direct route to this compound is the exhaustive methylation of the corresponding primary amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde and formic acid.

Protocol 3.1: Synthesis via Eschweiler-Clarke Methylation

Rationale: This reductive amination procedure is advantageous as it uses inexpensive reagents, avoids the use of alkyl halides, and typically proceeds to completion with high yield, minimizing the formation of the mono-methylated byproduct.

-

Reaction Setup: To a round-bottom flask, add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq).

-

Reagent Addition: Add formic acid (90%, 5.0 eq) followed by aqueous formaldehyde (37%, 5.0 eq).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is > 8.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-dimethylated product.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily centered on the reactivity of the C3-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, activated by the -CF₃ group, is primed for SNAr reactions.[6] The mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

Causality: The high electronegativity of the pyridine nitrogen and the potent electron-withdrawing capacity of the trifluoromethyl group stabilize the negative charge developed in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.

Caption: SNAr Addition-Elimination Mechanism.

Protocol 4.1.1: O-Arylation with Sodium Methoxide

This protocol demonstrates the displacement of the C3-chloride with a methoxy group.

-

Inert Atmosphere: To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Quenching: Cool the reaction to 0 °C and carefully quench with water.

-

Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-Cl bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis, a cornerstone of modern drug discovery.[8]

Rationale: Cross-coupling reactions offer a modular and highly efficient way to build molecular complexity from simple precursors. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Caption: Generalized Catalytic Cycle for a Suzuki Coupling Reaction.

Protocol 4.2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the formation of a C-C bond at the C3 position.

-

Reaction Setup: In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Solvent & Degassing: Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) under the argon atmosphere for 6-12 hours.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Synthetic Utility and Diversification

The reactivity profile of this compound allows it to serve as a versatile branching point for the creation of compound libraries. The distinct reactivity of the C3-Cl bond enables a modular approach to synthesis.

Caption: Synthetic Diversification Workflow.

Safety and Handling

-

GHS Classification (Parent Compound): Harmful if swallowed (Acute Tox. 4), Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[4]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a potent and versatile chemical intermediate. Its reactivity is dominated by the electronically activated C3-chloro position, which readily undergoes nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This predictable and robust reactivity makes it an invaluable tool for medicinal chemists and researchers aiming to synthesize novel and complex molecular architectures. By understanding the mechanistic principles outlined in this guide, scientists can effectively leverage this building block to accelerate discovery programs in pharmaceuticals and agrochemicals.

References

- Title: 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)

-

Title: 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem Source: PubChem URL: [Link]

-

Title: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM URL: [Link]

-

Title: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central Source: National Institutes of Health URL: [Link]

- Title: CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents Source: Google Patents URL

- Title: US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents Source: Google Patents URL

-

Title: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc Source: Chemsrc URL: [Link]

-

Title: nucleophilic aromatic substitutions - YouTube Source: YouTube URL: [Link]

-

Title: Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - University of Helsinki Research Portal Source: University of Helsinki URL: [Link]

-

Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube Source: YouTube URL: [Link]

-

Title: Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine Request for Quotation - ChemBK Source: ChemBK URL: [Link]

Sources

- 1. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

The Trifluoromethylpyridine Core: A Technical Guide to a Privileged Scaffold in Modern Chemistry

Introduction: The Rise of a Fluorinated Powerhouse

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for achieving enhanced biological activity and optimized physicochemical properties.[1] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a truly privileged structure. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, dramatically alters the electronic and steric profile of the pyridine ring.[2][3] This modification imparts a unique combination of properties, including increased metabolic stability, modulated basicity, and enhanced lipophilicity, making TFMP derivatives invaluable in the design of novel pharmaceuticals and crop protection agents.[4][5][6]

This guide provides an in-depth analysis of the core physical and chemical properties of trifluoromethylpyridine isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to explain the causality behind the observed properties and their application in creating more effective molecules.

Part 1: Core Physicochemical Properties

The position of the -CF3 group on the pyridine ring—be it at the 2- (alpha), 3- (beta), or 4- (gamma) position—profoundly influences the molecule's fundamental properties. These differences are not trivial; they dictate everything from solubility and membrane permeability to target binding and reactivity.

Basicity (pKa): The Electron-Withdrawing Effect in Action

The trifluoromethyl group is strongly electron-withdrawing, primarily through its negative inductive effect (σI = 0.42).[2] This effect significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its ability to accept a proton. The result is a marked decrease in basicity (a lower pKa value) compared to unsubstituted pyridine (pKa ≈ 5.2).[2] This modulation of pKa is critical in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, cell penetration, and receptor interaction.

The effect is most pronounced when the -CF3 group is at the 2- or 4-position, where it can exert both inductive and resonance effects to delocalize the lone pair of electrons on the nitrogen. The 3-position, being meta to the nitrogen, experiences a slightly weaker, predominantly inductive pull.

| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Pyridine (Reference) |

| pKa | ~0.60 (Predicted)[2] | 2.84[2] | 3.48[2] | ~5.2 |

| LogP (calculated) | 1.69 | 1.70[1] | 1.58 | 0.65 |

| Dipole Moment (Debye) | 4.34 (Calculated)[2] | 3.53 (Calculated)[2] | 1.15 (Calculated)[2] | 2.2 |

Table 1: Comparative physicochemical properties of trifluoromethylpyridine isomers.

Lipophilicity (LogP): Enhancing Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for drug absorption and distribution.[7] The -CF3 group is highly lipophilic, and its incorporation into the pyridine ring significantly increases the LogP value compared to the parent heterocycle. This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, a crucial step for reaching its intracellular target.[6] However, as with all aspects of drug design, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.

Part 2: Chemical Reactivity and Synthetic Strategy

The powerful electronic influence of the -CF3 group fundamentally alters the reactivity of the pyridine ring, creating both challenges and opportunities for synthetic chemists.

Electronic Landscape and Reactivity

The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature.[8][9] Conversely, and of greater synthetic utility, it activates the ring towards nucleophilic aromatic substitution (SNAr).[10] This effect is most pronounced when the -CF3 group is at the 2- or 4-position, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[10] This enhanced reactivity makes SNAr a powerful tool for functionalizing the TFMP core.

For instance, a halogen atom at a position ortho or para to a -CF3 group becomes an excellent leaving group, readily displaced by a variety of nucleophiles (amines, alkoxides, thiols), enabling the construction of complex molecular architectures.[10][11]

Caption: Electronic influence of a C4-CF3 group on pyridine reactivity.

Common Synthetic Routes

The synthesis of TFMP derivatives generally follows two main strategies:

-

Direct Trifluoromethylation: This involves introducing the -CF3 group onto a pre-existing pyridine ring. While conceptually straightforward, controlling regioselectivity can be challenging due to the high reactivity of trifluoromethyl radical species.[12]

-

Ring Construction (Cyclocondensation): A more common and often more controllable approach is to build the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][13] Building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are frequently used in condensation reactions to form the TFMP core.[1]

-

Halogen Exchange: A robust industrial method involves the fluorination of trichloromethylpyridines using hydrogen fluoride (HF) or other fluorinating agents.[1][14] This method is particularly useful for large-scale production.

Caption: Decision workflow for selecting a TFMP synthetic strategy.

Part 3: Spectroscopic Characterization

Unambiguous identification of trifluoromethylpyridine isomers is crucial. NMR, IR, and Mass Spectrometry provide a definitive analytical toolkit.[15]

-

NMR Spectroscopy:

-

¹H NMR: The aromatic protons exhibit characteristic shifts and coupling patterns depending on the -CF3 position. The strong deshielding effect of the -CF3 group influences adjacent protons.

-

¹³C NMR: The carbon attached to the -CF3 group shows a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: This is often the most diagnostic technique, showing a singlet for the -CF3 group at a characteristic chemical shift, providing clear evidence of its presence.[15][16]

-

-

Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations, providing a clear fingerprint for the trifluoromethyl group.[17][18]

-

Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight. Fragmentation patterns can often provide clues about the substitution pattern on the pyridine ring.

Part 4: Applications in Drug Development and Agrochemicals

The unique physicochemical properties conferred by the TFMP moiety have led to its incorporation into numerous successful commercial products.[19][20]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can block common metabolic pathways, increasing the half-life and bioavailability of a drug.[4][13]

-

Improved Pharmacokinetics: By tuning lipophilicity and basicity, the TFMP group helps optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

-

Increased Binding Affinity: The electronegativity and steric profile of the -CF3 group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, enhancing binding affinity and potency.

Examples of Marketed Products Containing the TFMP Scaffold:

| Product Name | Type | Application/Target |

| Leniolisib | Pharmaceutical | PI3Kδ inhibitor for APDS treatment[1] |

| Tipranavir | Pharmaceutical | Anti-HIV drug, protease inhibitor[19] |

| Doravirine | Pharmaceutical | Anti-HIV drug, NNRTI[21] |

| Fluazifop-butyl | Agrochemical | Herbicide[1][19] |

| Fluazinam | Agrochemical | Fungicide[19] |

| Flonicamid | Agrochemical | Insecticide[19] |

Part 5: Experimental Protocols

To ensure scientific integrity, the characterization of these molecules must be robust. Below are representative protocols for determining key physicochemical parameters.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP.[22][23][24]

Objective: To measure the partition coefficient of a trifluoromethylpyridine between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, pH 7.4).

Methodology:

-

Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning:

-

Add a precise volume of the stock solution to a vial containing a precise volume of pre-saturated PBS (e.g., 1 mL of octanol phase to 1 mL of PBS phase).

-

Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[25]

-

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS). A calibration curve must be prepared for accurate quantification.

-

-

Calculation: Calculate LogP using the formula:

-

LogP = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous] )

-

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[26][27]

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylpyridine.

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[26]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the TFMP compound in a suitable solvent (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[26]

-

-

Titration:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) and stir continuously.

-

Immerse the calibrated pH electrode in the solution.

-

If the compound is a base (as pyridines are), titrate by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). If it were an acid, you would titrate with a strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, ensuring the reading is stable.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This corresponds to the midpoint of the steepest part of the titration curve (the buffer region).[26]

-

Perform the titration in triplicate to ensure reproducibility.[26]

-

Conclusion

The trifluoromethylpyridine scaffold is more than just a fluorinated heterocycle; it is a powerful and versatile tool in the arsenal of medicinal and agricultural chemists. Its ability to confer enhanced metabolic stability, modulate pKa, increase lipophilicity, and activate the ring for further functionalization makes it a privileged structure for the development of next-generation active ingredients. A thorough understanding of the interplay between the position of the trifluoromethyl group and the resulting physicochemical and reactive properties is essential for harnessing the full potential of this remarkable chemical core.

References

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. (n.d.). Benchchem.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. Available from: [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved January 18, 2026, from [Link]

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). Benchchem.

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 18, 2026, from [Link]

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 18, 2026, from [Link]

-